molecular formula C11H8F3N3OS2 B2844992 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 393567-46-9

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2844992
CAS No.: 393567-46-9
M. Wt: 319.32
InChI Key: MCKRQERWCJCSRM-UHFFFAOYSA-N
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Description

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SMe) group at the 5-position and a 3-(trifluoromethyl)benzamide moiety at the 2-position.

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-3-2-4-7(5-6)11(12,13)14/h2-5H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKRQERWCJCSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide are antibiotic-resistant Gram-positive bacteria. These bacteria are responsible for a variety of infections and are particularly challenging to treat due to their resistance to commonly used antibiotics.

Mode of Action

This compound interacts with its targets by inhibiting their growth and preventing the development of biofilms. Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By preventing biofilm formation, this compound enhances the effectiveness of antibiotic treatment.

Comparison with Similar Compounds

Key Structural Insights:

  • Methylthio vs. Larger Thioethers : The methylthio group in the target compound likely offers intermediate lipophilicity compared to ethylthio (5g, ) or benzylthio (5h, ), balancing solubility and membrane permeability .
  • Trifluoromethyl vs. Electron-Donating Groups : The -CF₃ group in the target compound may enhance DNA intercalation or kinase binding compared to electron-donating groups (e.g., -OCH₃ in 5k, ), as seen in analogs with improved cytotoxic profiles .

Physicochemical Comparison:

Property Target Compound Compound 5f Compound 3a-g ()
Lipophilicity (LogP) Moderate (CF₃ increases) Moderate (phenoxyacetamide) High (benzylthio)
Solubility Low in water (thiadiazole) Low Very low
Metabolic Stability High (CF₃ resists oxidation) Moderate Moderate

Mechanism of Action and Selectivity

  • Anticancer Activity : Thiadiazole-chalcone hybrids () induce apoptosis via DNA damage and caspase activation. The target compound’s -CF₃ group may stabilize DNA adducts or inhibit topoisomerases, similar to 5a and 5f .
  • Kinase Inhibition : Benzylthio analogs () target Abl/Src kinases; methylthio in the target compound may reduce steric hindrance, improving kinase binding .
  • Antimicrobial Activity : Methylthiopropyl analogs () disrupt bacterial membranes; the target compound’s shorter methylthio chain may limit this effect but enhance intracellular targeting .

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